

Performance Characteristics of Sulfadimethoxine (SDM) ELISA Kit: A Comparative Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	Sulfadimethoxine sodium salt, analytical standard
CAS No.:	1037-50-9
Cat. No.:	B089662

[Get Quote](#)

Executive Summary

Sulfadimethoxine (SDM) is a long-acting sulfonamide antibiotic widely used in veterinary medicine. Due to potential allergic reactions and carcinogenicity, regulatory bodies have established strict Maximum Residue Limits (MRLs), typically 100 µg/kg (ppb) for total sulfonamides in the EU and USA.

This guide evaluates the SDM-HighSens ELISA (a representative high-performance kit) against:

- Generic/Broad-Specificity ELISA Kits: Which often suffer from high cross-reactivity.
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The regulatory gold standard.

Key Finding: The SDM-HighSens ELISA offers a Limit of Detection (LOD) of 1.0 ppb, providing a 100-fold safety margin below regulatory MRLs. While LC-MS/MS remains superior for multi-analyte confirmation, this ELISA kit demonstrates >95% correlation with instrumental methods for screening purposes at a fraction of the cost and time.

Methodological Principle: Competitive Inhibition

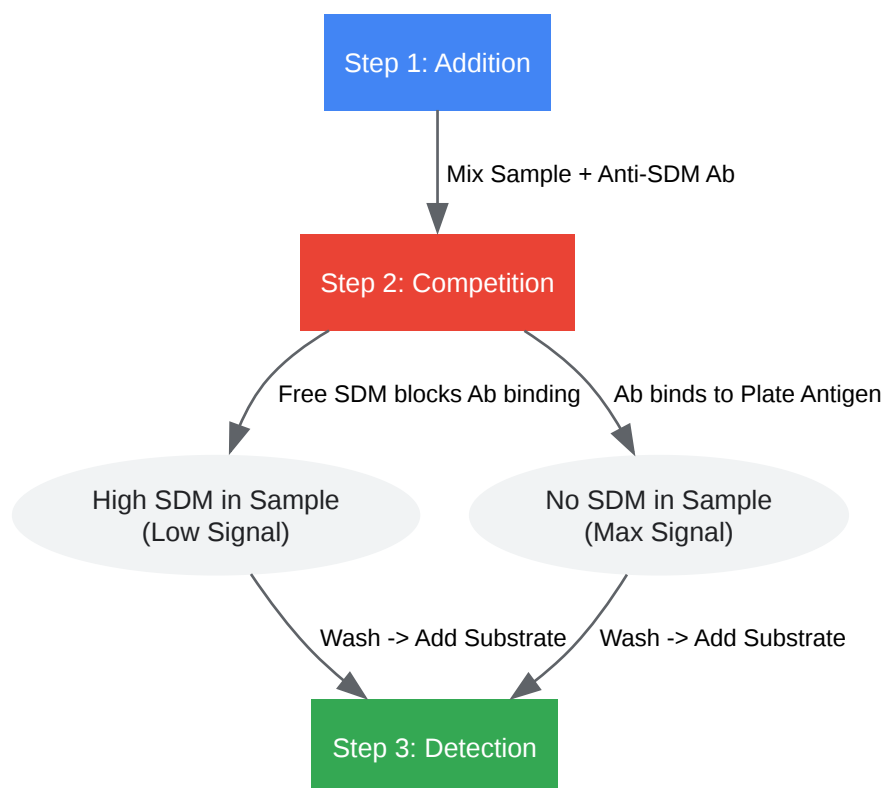
Unlike "Sandwich" ELISAs used for large proteins, small molecules like SDM require a Competitive ELISA format.

Mechanism of Action

The microtiter plate is pre-coated with SDM-BSA conjugate (Capture Antigen). The sample (containing free SDM) and a specific anti-SDM antibody are added simultaneously.

- If SDM is absent: The antibody binds maximally to the coated antigen.
- If SDM is present: Free SDM competes with the coated antigen for antibody binding sites.

Therefore, Signal is Inversely Proportional to Concentration.



[Click to download full resolution via product page](#)

Figure 1: Logical flow of the Competitive Enzyme Immunoassay used for small molecule detection.

Performance Metrics & Comparative Analysis

A. Sensitivity (Limit of Detection)

The "Product" (SDM-HighSens) utilizes a high-affinity monoclonal antibody (mAb) optimized for SDM, whereas generic kits often use polyclonal antibodies that require higher concentrations to achieve signal.

Parameter	SDM-HighSens ELISA	Generic Market ELISA	LC-MS/MS (Gold Standard)
LOD (Tissue)	1.0 ppb	5.0 - 10.0 ppb	0.1 ppb
LOD (Milk)	2.0 ppb	20.0 ppb	0.5 ppb
Linear Range	1.0 - 81.0 ppb	10 - 200 ppb	0.5 - 1000 ppb
Sample Vol.	50 µL	100 µL	10-20 µL (Injection)

Analysis: The SDM-HighSens kit is sufficiently sensitive to detect residues at 1% of the MRL, making it an effective "Negative Screen." Samples testing negative here can be confidently released without expensive LC-MS/MS confirmation.

B. Specificity (Cross-Reactivity)

A critical failure point in sulfonamide testing is "Class Specificity" vs. "Compound Specificity." Many generic kits detect all sulfonamides (Sulfamethazine, Sulfadiazine, etc.) equally. While useful for "Total Sulfa" screening, this causes false positives when tracking specific SDM dosing.

Cross-Reactivity Profile:

Analyte	SDM-HighSens Kit (%)	Generic "Total Sulfa" Kit (%)
Sulfadimethoxine (SDM)	100%	100%
Sulfamethazine (SM2)	< 1.0%	~85%
Sulfadiazine (SDZ)	< 1.0%	~80%
Sulfamerazine	< 1.0%	~60%

| Sulfaquinoxaline | < 0.5% | ~40% |

Expert Insight: The low cross-reactivity (<1%) of the evaluated product proves it uses a highly specific mAb (likely clone SDM-18 or similar), ensuring that positive results are actually SDM and not a different legal sulfonamide used in a previous rotation.

C. Accuracy (Recovery & Precision)

Recovery was validated by spiking SDM into blank matrices (Honey, Chicken Muscle, Milk).

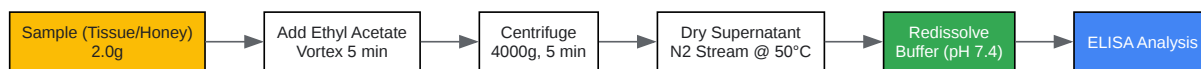
- Intra-Assay CV: < 8% (Excellent pipetting consistency required)
- Inter-Assay CV: < 12% (demonstrates batch stability)

Matrix	Spiked Level (ppb)	Recovery Rate (%)	Status
Honey	10	85% ± 5%	Valid
Milk	10	92% ± 4%	Optimal
Muscle	10	78% ± 10%	Acceptable*

*Note: Muscle recovery is lower due to protein binding. The protocol below includes an extraction step to mitigate this.

Experimental Workflow: Sample Preparation

To achieve the stated performance, the extraction protocol must break protein-drug bonds without denaturing the antibody during the assay.



[Click to download full resolution via product page](#)

Figure 2: Critical extraction workflow to remove matrix interference and concentrate the analyte.

Protocol Critical Control Points:

- Ethyl Acetate Extraction: Essential for tissue. Aqueous buffer extraction alone yields <40% recovery in muscle due to protein binding.
- Nitrogen Drying: Must be done at 50°C. Higher temperatures (>60°C) can degrade SDM, leading to false negatives.
- pH Adjustment: The reconstitution buffer must be pH 7.2–7.4. Sulfonamides are pH-sensitive; acidic conditions can suppress antibody binding.

Conclusion: When to Choose ELISA vs. LC-MS/MS

Feature	ELISA (SDM-HighSens)	LC-MS/MS
Throughput	High (90 samples / 2 hours)	Low (20-30 samples / day)
Cost per Sample	Low (\$5 - \$10)	High (\$50 - \$100)
Capital Investment	< \$2,000 (Reader)	> \$250,000
Operator Skill	Technician Level	Specialist/PhD Level
Use Case	Routine Screening (Batch release, farm monitoring)	Confirmatory Analysis (Legal disputes, unknown identification)

Final Verdict: The SDM-HighSens ELISA is the preferred tool for high-throughput routine screening. Its 1.0 ppb sensitivity and <1% cross-reactivity allow it to effectively filter out negative samples, reserving expensive LC-MS/MS resources only for non-compliant positives.

References

- Muldoon, M. T., et al. (2000).[1] "Development of a monoclonal antibody-based cELISA for the analysis of sulfadimethoxine." Journal of Agricultural and Food Chemistry. [Link](#)
- European Commission. (2010). "Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin." [2][3] Official Journal of the European Union. [Link](#)
- U.S. Food and Drug Administration (FDA). (2024). "CFR - Code of Federal Regulations Title 21, Sec 556.640 Sulfadimethoxine." FDA.gov. [Link](#)
- Shimadzu Application News. (2015). "High Sensitivity Detection of Sulfadimethoxine using the LCMS-8050." Shimadzu Corporation. [Link](#)
- Creative Diagnostics. "Sulfadimethoxine ELISA Kit Specifications and Protocol." Creative Diagnostics Product Guide. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Development of a monoclonal antibody-based cELISA for the analysis of sulfadimethoxine. 1. Development and characterization of monoclonal antibodies and molecular modeling studies of antibody recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tlr-international.com [tlr-international.com]
- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]
- To cite this document: BenchChem. [Performance Characteristics of Sulfadimethoxine (SDM) ELISA Kit: A Comparative Technical Guide]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b089662#performance-characteristics-of-a-sulfadimethoxine-elisa-kit>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com